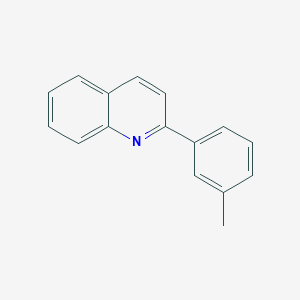

2-(3-Methylphenyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Methylphenyl)quinoline” is a derivative of quinoline, a nitrogen-containing heterocycle. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The chemical behavior of quinoline derivatives can be influenced by modifications at different positions on the quinoline ring.

Synthesis Analysis

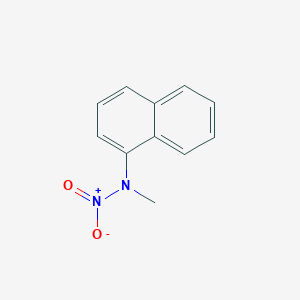

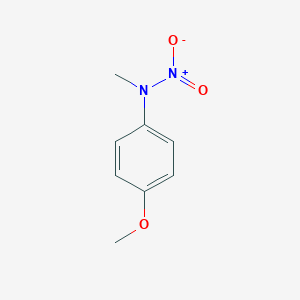

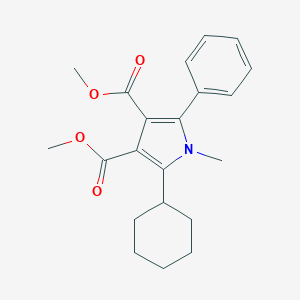

Quinoline derivatives can be synthesized using various methods. For instance, one method involves the one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent . Another method involves N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate, alongside bases like tetrabutylammonium hydroxide or potassium hydroxide in dimethylformamide.Molecular Structure Analysis

The molecular structure of compounds related to “this compound” has been characterized using techniques such as X-ray diffraction. Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions, including intramolecular hydrogen bonding and reactivity towards different electrophiles. The chemical behavior can be influenced by modifications at different positions on the quinoline ring.Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, structurally similar to quinoline, have shown promising results in antimicrobial activity against various bacterial and yeast strains. Compounds like 2-methylquinoxaline-1,4-dioxide and 3-methyl-N-(2-methylphenyl)quinoxalinecarboxamide-1,4-dioxide demonstrated potent antimicrobial effects, suggesting their potential as new drugs in antimicrobial chemotherapy (Vieira et al., 2014).

Antifungal and Antibacterial Properties

Certain quinoline-2-carboxylates with aromatic compounds showcased significant antifungal and antibacterial properties. Compounds like 2-methoxyphenyl quinoline-2-carboxylate and p-tolyl quinoline-2-carboxylate were found to possess potential antioxidant activity, along with substantial anti-inflammatory and antimicrobial growth inhibition properties (Fazal et al., 2015).

Cancer Research Applications

Anticancer Activities

Quinoline compounds have been utilized as parental compounds for synthesizing molecules with medical benefits, particularly in anti-malarial, anti-microbial, and anticancer activities. Their synthetic versatility allows the creation of numerous structurally diverse derivatives, enhancing their anticancer potential by inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Optical and Electronic Applications

Nonlinear Optical (NLO) Research

Quinoline and its derivatives are extensively studied for their potential in biological and nonlinear optical (NLO) research. Derivatives like 3-(4-acetylphenyl)quinoline and 3-(4-phenoxyphenyl)quinoline synthesized through the Suzuki–Miyaura cross-coupling reaction showed promising NLO properties, indicating their potential applications in technology-related fields (Khalid et al., 2019).

Environmental and Corrosion Applications

Corrosion Inhibitors

Quinoline derivatives have shown effectiveness as corrosion inhibitors. Novel quinoline derivatives exhibited significant corrosion mitigation effects on mild steel in acidic media. Electrochemical and surface analysis techniques confirmed that the corrosion inhibition occurs due to the adsorption of inhibitor molecules on the metal surface (Singh et al., 2016).

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For instance, 3-Heterocyclyl quinolones have been described as a series of allosteric-site inhibitors of the HCV NS5B polymerase .

Mode of Action

Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Quinoline derivatives have been found to show antileishmanial activity against leishmania spp, suggesting they may affect the biochemical pathways of these organisms .

Pharmacokinetics

The structural diversity of synthetized quinoline compounds provides high and selective activity, as well as low toxicity on human cells , which could suggest favorable ADME properties.

Result of Action

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that 2-(3-Methylphenyl)quinoline may have similar impacts at the molecular and cellular levels.

Action Environment

The broad spectrum of bioactivities exhibited by quinoline derivatives suggests that they may be effective in a variety of environments .

Safety and Hazards

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the study and development of quinoline derivatives, including “2-(3-Methylphenyl)quinoline”, have potential future directions in these areas .

Properties

IUPAC Name |

2-(3-methylphenyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNAHCOBHVPDPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B375262.png)

![5,5-Diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-3-ene](/img/structure/B375264.png)

![3'-butyl-1'-(4-chlorophenyl)-2'-cyanospiro[9H-fluorene-9,5'-pyrazolidine]](/img/structure/B375266.png)

![1,9-Diethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine](/img/structure/B375273.png)